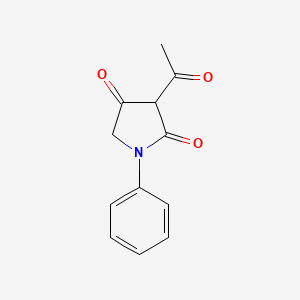

3-Acetyl-1-phenylpyrrolidine-2,4-dione

Description

Contextualization of 3-Acetyl-1-phenylpyrrolidine-2,4-dione within Substituted Pyrrolidinedione Chemistry

This compound is a specific derivative of the broader class of 3-acylpyrrolidine-2,4-diones. In this particular molecule, the core pyrrolidine-2,4-dione (B1332186) is substituted at the nitrogen atom (position 1) with a phenyl group and at position 3 with an acetyl group. This substitution pattern places it within a well-studied family of compounds that have garnered interest for their potential biological activities. researchgate.net The nature of the substituent at the 3-position is known to significantly influence the chemical and biological properties of the pyrrolidinedione ring. For instance, variations in the acyl group can modulate the acidity of the ring protons and the chelating properties of the molecule. mdpi.com

The presence of the 1-phenyl group and the 3-acetyl group defines the specific characteristics of this compound, distinguishing it from other members of the tetramic acid family. The acetyl group, in particular, introduces a keto-enol tautomerism at the C3 position, a key feature of this class of compounds. beilstein-journals.org This tautomerism can influence the molecule's reactivity, polarity, and ability to interact with biological targets.

Fundamental Principles and Historical Significance of Heterocyclic Synthesis Relevant to Pyrrolidinediones

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, with a rich history of named reactions and strategic approaches. The construction of the pyrrolidinedione ring system often relies on classical condensation reactions. One of the most significant historical methods for the synthesis of 3-acyltetramic acids is the Lacey-Dieckmann cyclization. mdpi.com This approach typically involves the acylation of an α-amino ester followed by an intramolecular Dieckmann condensation to form the five-membered ring.

The first reported synthesis of this compound was described by R. N. Lacey in a 1954 publication in the Journal of the Chemical Society. rsc.org This seminal work established a synthetic route to this and related α-acetyltetramic acids. nih.gov The general approach involves the reaction of an N-substituted amino acid ester, in this case, N-phenylglycine ethyl ester, with diketene. chemsrc.com This reaction first forms an acetoacetyl derivative of the amino acid ester, which then undergoes an intramolecular cyclization, a form of Dieckmann condensation, to yield the final pyrrolidine-2,4-dione structure.

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to give a β-keto ester. In the context of pyrrolidinedione synthesis, the reaction of the N-acetoacetylated amino ester provides the necessary functionality for the intramolecular cyclization to occur, leading to the formation of the heterocyclic ring. This historical method remains a fundamental and illustrative example of the strategies employed to construct this important class of heterocyclic compounds.

Chemical Compound Data

| Compound Name |

| This compound |

| N-phenylglycine ethyl ester |

| Diketene |

| Pyrrolidine-2,4-dione |

| Tetramic acid |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | uni.lu |

| Molecular Weight | 217.22 g/mol | chemsrc.com |

| CAS Number | 719-86-8 | chemsrc.comepa.gov |

Structure

3D Structure

Properties

CAS No. |

719-86-8 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

3-acetyl-1-phenylpyrrolidine-2,4-dione |

InChI |

InChI=1S/C12H11NO3/c1-8(14)11-10(15)7-13(12(11)16)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 |

InChI Key |

QBKVVMUXEOBMLS-UHFFFAOYSA-N |

SMILES |

CC(=O)C1C(=O)CN(C1=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C1C(=O)CN(C1=O)C2=CC=CC=C2 |

Other CAS No. |

719-86-8 |

Pictograms |

Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 1 Phenylpyrrolidine 2,4 Dione and Its Structural Analogs

Direct Synthesis Approaches to the Pyrrolidine-2,4-dione (B1332186) Scaffold

Direct approaches to the pyrrolidine-2,4-dione ring often involve the simultaneous formation of the heterocyclic system and the introduction of desired substituents. These methods are prized for their efficiency and atom economy.

Multi-component Reaction Pathways for Pyrrolidinone Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of highly substituted pyrrolidine (B122466) derivatives from simple starting materials in a single step. nih.govorganic-chemistry.orgresearchgate.net These reactions are particularly valuable for creating molecular diversity. For instance, the three-component reaction of an amine, an aldehyde, and a β-keto ester can lead to the formation of a polysubstituted pyrrolidinone core. nih.gov Specifically, the reaction between an aromatic aldehyde, aniline (B41778), and ethyl 2,4-dioxovalerate in glacial acetic acid has been shown to produce 4-acetyl-3-hydroxy-3-pyrroline-2-one derivatives. nih.gov This intermediate is a tautomer of the desired 3-acetylpyrrolidine-2,4-dione (B1276897) structure and represents a key step towards the final compound. The initial step is believed to be the acid-catalyzed condensation of the aldehyde and aniline to form an imine, which is then attacked by the enol form of the β-keto ester. Subsequent cyclization and dehydration afford the pyrrolinone ring. nih.gov

Cyclocondensation Strategies Utilizing Anhydrides and Primary Amines

A classical and widely used method for the synthesis of the N-phenylpyrrolidine-2,5-dione (N-phenylsuccinimide) scaffold involves the cyclocondensation of an anhydride (B1165640) with a primary amine. mdpi.commdpi.com This two-step process typically begins with the formation of a maleanilic acid intermediate. mdpi.com In the case of N-phenylmaleimide synthesis, maleic anhydride is reacted with aniline in a solvent like diethyl ether to produce maleanilic acid in high yield. mdpi.com

The subsequent cyclization of the maleanilic acid to form the imide ring is commonly achieved by heating with acetic anhydride and a catalyst such as sodium acetate. mdpi.comnih.gov This dehydration reaction closes the five-membered ring to yield the N-phenylmaleimide. While this method directly yields an unsaturated pyrrole-2,5-dione, subsequent reduction of the double bond can provide the saturated pyrrolidine-2,4-dione (succinimide) core, which can then be functionalized. Alternatively, starting with succinic anhydride instead of maleic anhydride would directly produce the saturated 1-phenylpyrrolidine-2,5-dione. rsc.org Another approach involves the Dieckmann condensation, an intramolecular Claisen condensation of a diester, which is a fundamental reaction for forming five or six-membered rings. mdpi.comnih.govnih.gov This method has been applied to the synthesis of substituted pyrrolidine-2,4-diones from α-amino acids. rsc.orgyoutube.com

Post-Cyclization Functionalization and Acetylation Reactions

Once the 1-phenylpyrrolidine-2,4-dione (B108830) scaffold is synthesized, the acetyl group can be introduced at the C-3 position through a post-cyclization functionalization step. The C-3 position is activated by the two adjacent carbonyl groups, making it susceptible to acylation. The acylation of pyrrolidine-2,4-diones is a key method for producing 3-acyltetramic acids. rsc.orgyoutube.com

This reaction is typically carried out using an acylating agent such as an acid chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst. rsc.orgyoutube.com Boron trifluoride-diethyl etherate has been reported as a particularly effective Lewis acid for this transformation. rsc.orgyoutube.com The reaction proceeds through the formation of a boron difluoride complex of the 3-acyltetramic acid, which can be isolated and subsequently methanolyzed to yield the final product. rsc.org This method allows for the introduction of a variety of acyl groups, including saturated, unsaturated, and aromatic ones. rsc.orgyoutube.com

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,5-Diphenylpyrrolidine-2,4-dione (B14431305) | Ethyl orthoformate | 3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione | - | nih.gov |

| 3-Ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione | Hydrazine (B178648) hydrate | 3-Hydrazinomethylene-1,5-diphenylpyrrolidine-2,4-dione | - | nih.gov |

| Pyrrolidine-2,4-diones | Acid chlorides, BF₃·OEt₂ | 3-Acylpyrrolidine-2,4-diones | - | rsc.orgyoutube.com |

In Situ Cleavage of Acetyl Radicals in Pyrrolidine-2,4-dione Formation

The synthesis of 3-acetyl-1-phenylpyrrolidine-2,4-dione through the in situ cleavage of acetyl radicals is not a commonly reported or well-documented pathway in the reviewed scientific literature. Radical reactions often require specific initiators (photochemical or chemical) and precursors to generate the desired radical species. While radical additions to pyrrolidine rings are known, a specific method involving the in situ generation and subsequent trapping of an acetyl radical to form the target compound has not been prominently described. Further research would be needed to explore the feasibility and potential mechanisms of such a synthetic route.

Precursor Synthesis and Transformation Pathways

The quality and availability of precursor molecules are critical for the successful synthesis of the final target compound. The preparation of substituted maleanilic acids is a key preliminary step in many synthetic routes.

Preparation of Substituted Maleanilic Acids as Intermediates

Substituted maleanilic acids are crucial intermediates in the synthesis of N-substituted maleimides, which are precursors to the pyrrolidine-2,4-dione ring. mdpi.com The standard method for their preparation involves the reaction of a primary amine with maleic anhydride. mdpi.com This reaction is typically a straightforward nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

For example, N-phenylmaleanilic acid is synthesized by dissolving maleic anhydride in a suitable solvent like diethyl ether and then adding a solution of aniline. mdpi.com The reaction is often rapid and results in the precipitation of the maleanilic acid product, which can be collected by filtration. mdpi.com Solvent-free methods have also been developed, where solid maleic anhydride and a solid substituted aniline are ground together at room temperature, offering a green, efficient, and high-yielding alternative.

| Aniline Derivative | Reagent | Product | Yield (%) | Reference |

| Aniline | Maleic anhydride, Diethyl ether | Maleanilic acid | 97-98 | mdpi.com |

| p-Chloroaniline | Maleic anhydride (solvent-free) | N-(4-chloro)maleanilic acid | 92 | |

| 4-Carboxyaniline | Maleic anhydride (solvent-free) | N-(4-carboxy)maleanilic acid | 98 |

Utilization of Ethyl 2,4-Dioxovalerate in Annulation Processes

A prominent method for synthesizing 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are tautomers of 3-acetylpyrrolidine-2,4-diones, is through multicomponent reactions involving ethyl 2,4-dioxovalerate. beilstein-journals.org This process typically involves the acid-catalyzed condensation of an aromatic aldehyde and an amine, like aniline, to form an iminium intermediate. beilstein-journals.org Concurrently, ethyl 2,4-dioxovalerate, which possesses an active methylene (B1212753) group, equilibrates to its enol form in the acidic medium. beilstein-journals.org This enol then acts as a nucleophile, attacking the iminium species. beilstein-journals.org A subsequent intramolecular nucleophilic attack by the secondary amino group on a carboxylate carbonyl carbon leads to the formation of the polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one ring. beilstein-journals.orgnih.gov

The reaction can be optimized by adjusting reactant concentrations. For instance, in the synthesis of 4-acetyl-3-hydroxy-5-phenyl-1-phenyl-3-pyrroline-2-one, increasing the concentration of the aromatic aldehyde can significantly improve the product yield. beilstein-journals.org These 3-hydroxy-3-pyrroline-2-one derivatives are of particular interest as they can be further functionalized. beilstein-journals.orgresearchgate.net

Table 1: Example of a Three-Component Reaction for Pyrrolinone Synthesis beilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|

Derivatization from Hydroxypyrrolinones

Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones serve as versatile precursors for creating a library of derivatized compounds, particularly 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org These transformations are typically achieved by reacting the 3-pyrroline-2-one (B142641) with various nucleophiles, such as aliphatic amines. beilstein-journals.orgresearchgate.net For example, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one can be reacted with amines like methylamine (B109427) or 4-methoxybenzylamine (B45378) to synthesize new pyrrolidine-2,3-dione (B1313883) derivatives. researchgate.net The presence of the acetyl group at the C4 position is key, as it enables functionalization through nucleophilic addition reactions at the carbonyl group. beilstein-journals.org This approach allows for the systematic modification of the pyrrolidinedione scaffold, which is valuable for structure-activity relationship studies in drug discovery.

Conversion of Succinic Acids and Anhydrides to Pyrrolidine-2,5-diones

A fundamental and widely used method for preparing pyrrolidine-2,5-diones (succinimides) involves the reaction of succinic acid or its anhydride with primary amines. researchgate.netbeilstein-archives.orgmdpi.com This reaction proceeds via acylation of the amine by succinic anhydride, followed by a cyclodehydration step to form the target imide ring. beilstein-archives.org The process can often be carried out in a one-pot manner. beilstein-archives.org For instance, reacting an amine with succinic anhydride in a solvent like chloroform, sometimes with a dehydrating agent such as polyphosphate ester (PPE), is an effective method. beilstein-archives.org

Industrially, succinic anhydride is produced by the catalytic hydrogenation of maleic anhydride. wikipedia.org It readily reacts with amines to form succinamic acids, which can then be cyclized. researchgate.netwikipedia.org This methodology provides a straightforward route to a wide array of N-substituted succinimides. beilstein-archives.orgorganic-chemistry.org

Advanced and Mechanistically Driven Synthetic Techniques

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, environmental impact, and scope of pyrrolidinedione synthesis. These methods often provide better yields, shorter reaction times, and access to novel molecular structures.

Mechanochemical Synthesis Approaches for Pyrrolidinedione Derivatives

Mechanochemical methods, such as ball milling, offer a green and efficient alternative to traditional solvent-based synthesis. These techniques involve the use of mechanical force to induce chemical reactions, often in the absence of a solvent. While specific applications to this compound are not extensively detailed in the provided results, the principles of mechanochemistry are broadly applicable to the synthesis of heterocyclic compounds and represent a promising area for the synthesis of pyrrolidinedione derivatives.

Microwave-Assisted Reaction Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrrolidinone derivatives. sphinxsai.comresearchgate.netscispace.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. sphinxsai.commdpi.com

A notable example is the one-pot, three-component synthesis of substituted pyrrolidinones from aromatic aldehydes, aniline, and dialkylbut-2-ynedioate in water, catalyzed by p-toluenesulfonic acid (p-TsOH). sphinxsai.comresearchgate.net Under microwave irradiation (e.g., 320 W for 6-7 minutes), this reaction proceeds efficiently, offering an eco-friendly and economical procedure. sphinxsai.com The use of microwave heating can be a combination of thermal effects and specific microwave effects, such as the formation of "hot spots" and selective energy absorption by polar molecules, which enhances reaction rates. scispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrrolidinones sphinxsai.commdpi.com

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate | Reflux in organic solvent |

Lewis Acid and Photoredox Catalysis in Pyrrolidine Ring Transformations, Including C-N Bond Cleavage

A frontier in synthetic methodology involves the use of Lewis acid and photoredox catalysis to perform challenging transformations on the pyrrolidine ring, including the cleavage of inert C–N bonds. nih.govorganic-chemistry.orgacs.org This "skeletal remodeling" approach allows for the deconstruction and re-editing of the core ring structure, providing access to different heterocycles like aziridines, γ-lactones, and tetrahydrofurans from a pyrrolidine starting material. nih.govchemrxiv.org

This strategy typically involves the combination of a Lewis acid, such as zinc triflate (Zn(OTf)₂), and a photoredox catalyst. organic-chemistry.orgacs.org The Lewis acid activates an N-acyl pyrrolidine (like N-benzoyl pyrrolidine) towards single-electron transfer from the photocatalyst upon irradiation with light (e.g., blue LEDs). nih.govorganic-chemistry.org This process generates a radical intermediate, leading to site-selective cleavage of the C2–N bond. nih.govacs.org The resulting carbon-centered radical can then participate in various subsequent reactions, including intermolecular C-C bond formation with alkenes and alkynes. nih.govorganic-chemistry.org This powerful catalytic system opens up new avenues for transforming readily available pyrrolidine frameworks into a diverse range of valuable molecules. nih.govacs.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Acetyl-3-hydroxy-3-pyrroline-2-one |

| Ethyl 2,4-dioxovalerate |

| Aniline |

| Benzaldehyde |

| 4-Acetyl-3-hydroxy-5-phenyl-1-phenyl-3-pyrroline-2-one |

| Pyrrolidine-2,3-dione |

| 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one |

| Methylamine |

| 4-Methoxybenzylamine |

| Succinic acid |

| Succinic anhydride |

| Pyrrolidine-2,5-dione (Succinimide) |

| Maleic anhydride |

| Succinamic acid |

| Polyphosphate ester (PPE) |

| Dialkylbut-2-ynedioate |

| p-Toluenesulfonic acid (p-TsOH) |

| N-Benzoyl pyrrolidine |

| Zinc triflate (Zn(OTf)₂) |

| Aziridine |

| γ-Lactone |

Stetter Reaction for Succinimide (B58015) Derivative Synthesis

The Stetter reaction has emerged as a powerful tool for carbon-carbon bond formation, specifically in the synthesis of 1,4-dicarbonyl compounds. researchgate.net A notable application is the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction between aromatic aldehydes and N-substituted itaconimides, which yields valuable succinimide derivatives. nih.govacs.org In this transformation, the NHC catalyst facilitates a polarity reversal (Umpolung) of the aldehyde, converting it into an acyl anion equivalent. nih.govresearchgate.net This nucleophilic acyl anion then undergoes a conjugate addition to the itaconimide, which acts as a Michael acceptor, to construct the succinimide scaffold. nih.gov

Researchers have developed an operationally simple protocol for this reaction, achieving good to excellent yields. nih.govacs.org The reaction demonstrates a broad substrate scope, tolerating various substituents on both the aromatic aldehyde and the N-substituted itaconimide. acs.org For instance, the reaction of p-chlorobenzaldehyde with N-phenyl itaconimide in the presence of a thiazolydene-derived NHC precatalyst and potassium carbonate in tetrahydrofuran (B95107) (THF) successfully produced the desired succinimide product. nih.govacs.org The reaction conditions are generally mild, often proceeding at room temperature. nih.govacs.org

It has been observed that aldehydes bearing electron-withdrawing groups tend to react faster than those with electron-donating substituents, which require longer reaction times for completion. acs.org The versatility of this method provides a robust pathway to complex succinimide derivatives containing 1,4 and 1,5 dicarbonyl frameworks. nih.gov

Table 1: Examples of NHC-Catalyzed Stetter Reaction for Succinimide Synthesis acs.org

| Aldehyde | N-Aryl Itaconimide | Catalyst (mol %) | Base (mol %) | Solvent | Time (h) | Yield (%) |

| 4-Chlorobenzaldehyde | N-phenylitaconimide | 20 | K₂CO₃ (20) | THF | 12 | 55 |

| 4-Nitrobenzaldehyde | N-phenylitaconimide | 20 | K₂CO₃ (20) | THF | 3 | 85 |

| Benzaldehyde | N-phenylitaconimide | 20 | K₂CO₃ (20) | THF | 24 | 45 |

| 3-Methoxybenzaldehyde | N-phenylitaconimide | 20 | K₂CO₃ (20) | THF | 20 | 62 |

| 4-Methylbenzaldehyde | N-(4-methoxyphenyl)itaconimide | 20 | K₂CO₃ (20) | THF | 18 | 75 |

Knoevenagel Condensation for Novel Pyrrolidinedione Conjugates

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound, typically in the presence of a weak base catalyst. researchgate.net This methodology has been effectively employed to synthesize novel pyrrolidinedione conjugates. A common approach involves the condensation of a pyrrolidinedione, which contains an active methylene group, with various substituted aldehydes. researchgate.net

The reaction is often catalyzed by bases such as piperidine (B6355638) or pyrrolidine. researchgate.netrepec.org Studies have shown that pyrrolidine can be a more efficient catalyst than piperidine for certain substrates. repec.org For instance, in the synthesis of thiazolidinedione derivatives, a structural analog of pyrrolidinediones, the reaction between 4-methoxybenzaldehyde (B44291) and thiazolidine-2,4-dione (TZD) reached 100% conversion with pyrrolidine as the catalyst. repec.org

The development of greener synthesis protocols has led to the use of reusable ionic liquids as catalysts, sometimes in solvent-free conditions, which simplifies workup and improves the sustainability of the process. rsc.orgnih.gov The Knoevenagel condensation allows for the creation of a diverse library of pyrrolidinedione conjugates by varying the aldehyde component, leading to compounds with different electronic and steric properties. chemrj.org

Table 2: Knoevenagel Condensation of Active Methylene Compounds with Aldehydes researchgate.netrepec.org

| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Outcome |

| Thiazolidine-2,4-dione (TZD) | p-Methoxybenzaldehyde | Pyrrolidine | Not Specified | 100% TZD Conversion repec.org |

| Thiazolidine-2,4-dione (TZD) | p-Nitrobenzaldehyde | Pyrrolidine | Not Specified | Higher conversion than with piperidine repec.org |

| Thiazolidine-2,4-dione (TZD) | p-Methoxybenzaldehyde | Piperidine | Not Specified | Lower conversion than with pyrrolidine repec.org |

| Various Aldehydes | Thiazolidinedione | Piperidine | Ethanol (B145695) | Synthesis of benzylidene thiazolidinediones researchgate.net |

| Active Cyclic Methylenes | Ninhydrin | [Py-2OH]OAc / DABCO | Water (Sonication) | High yields of condensed products nih.gov |

Optimization of Reaction Conditions and Yields in Pyrrolidinedione Synthesis

The efficiency of synthesizing pyrrolidinedione derivatives is highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, the stoichiometry of reactants, and the thermal conditions of the reaction.

Comprehensive Analysis of Solvent Effects on Reaction Kinetics and Product Crystallization

The solvent plays a crucial role in the synthesis of pyrrolidinedione and its analogs, influencing both the rate of the reaction and the physical properties of the final product, such as crystal morphology. ajgreenchem.comresearchgate.net The polarity and dielectric constant of the solvent can significantly affect the reaction kinetics by differentially stabilizing the reactants and the transition state. ajgreenchem.com For example, in the synthesis of piperidines, the reaction rate was found to be lower in methanol (B129727) (dielectric constant ε = 32.7) compared to ethanol (ε = 24.55), indicating that a solvent with a lower dielectric constant favored the reaction. ajgreenchem.com

Furthermore, the solvent system has a profound impact on the crystallization process. Different solvents or solvent mixtures can lead to the formation of crystals with varying shapes, such as changing from column-like to needle-like structures, even when the level of supersaturation is the same. researchgate.nethw.ac.uk This is attributed to the different interactions (e.g., hydrogen bonding, van der Waals forces) between the solvent molecules and the growing crystal faces. researchgate.net In reactive crystallization, the solvent composition, which can change as the reaction progresses, is a key means of controlling the final crystal properties. hw.ac.uk The use of greener solvents like acetonitrile (B52724) has also been explored to improve the environmental profile of these syntheses. nih.gov

Table 3: Effect of Solvents on Reaction and Crystallization

| Reaction/Process | Solvent 1 | Solvent 2 | Observation | Reference |

| Piperidine Synthesis | Methanol (ε=32.7) | Ethanol (ε=24.55) | Reaction rate is lower in methanol than in ethanol. ajgreenchem.com | ajgreenchem.com |

| Paracetamol Crystallization | Water/Acetic Acid Mixtures | - | Crystal shape changes from column to needle-like with varying solvent composition. researchgate.nethw.ac.ukhw.ac.uk | researchgate.nethw.ac.ukhw.ac.uk |

| Pyrrolidinedione Synthesis | Acetonitrile (MeCN) | Dimethylformamide (DMF) | MeCN was found to be a preferable green solvent for the one-pot reaction sequence. nih.gov | nih.gov |

Systematic Investigation of Reactant Stoichiometry and Concentration Profiles

The stoichiometry and concentration of reactants are critical variables that must be systematically optimized to maximize the yield of the desired pyrrolidinedione product. beilstein-journals.org A study on the three-component synthesis of a 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative demonstrated the direct impact of reactant ratios on the outcome. beilstein-journals.org

Table 4: Optimization of Reactant Stoichiometry for Pyrrolin-2-one Synthesis beilstein-journals.org

| Benzaldehyde (equiv) | Aniline (equiv) | Ethyl 2,4-dioxovalerate (equiv) | Solvent | Yield (%) |

| 1 | 1 | 1 | Acetic Acid | 70 |

| 1 | 1 | 1.5 | Acetic Acid | 77 |

| 1.5 | 1 | 1 | Acetic Acid | Not specified, but implied to be optimal |

| 1 | 1.5 | 1 | Acetic Acid | 67 |

Influence of Thermal Parameters and Reaction Duration on Synthetic Outcomes

Temperature and reaction time are fundamental parameters that significantly influence the rate, yield, and even the product distribution in the synthesis of pyrrolidinediones. nih.govacs.orgajgreenchem.com Generally, increasing the reaction temperature accelerates the reaction rate, as observed in various syntheses. ajgreenchem.comresearchgate.net However, an optimal temperature often exists for maximizing yield and product quality, as excessively high temperatures can lead to degradation or the formation of unwanted byproducts. mdpi.comicm.edu.pl

In the Stetter reaction for succinimide synthesis, the electronic nature of the reactants influences the required reaction duration; aldehydes with electron-donating groups necessitate longer reaction times to achieve completion compared to those with electron-withdrawing groups. acs.org Similarly, in the synthesis of poly(hexamethylene 2,5-furanate), the polycondensation temperature was found to be a key parameter, with 235°C being optimal for achieving the highest molecular weight and, consequently, the best mechanical and thermal properties. icm.edu.pl The duration of thermal exposure is also critical, as prolonged heating can lead to degradation, as seen in the high-temperature annealing of ceramics where strength properties diminished after extended hours at 1000 °C. mdpi.com Therefore, a careful balance of temperature and reaction time is essential for successful synthetic outcomes.

Table 5: Influence of Thermal Parameters on Synthetic Reactions

| Reaction Type | Temperature Range | Reaction Duration | Key Finding | Reference |

| Stetter Reaction | Room Temperature | 3 - 24 hours | Electron-donating groups on aldehyde require longer reaction times. acs.org | acs.org |

| Piperidine Synthesis | 25 - 40 °C | Not specified | Reaction rate increases as temperature rises. ajgreenchem.com | ajgreenchem.com |

| Carrageenan Ester Synthesis | 60 - 90 °C | 6 hours | Product yield increased with increasing synthesis temperature. researchgate.net | researchgate.net |

| Polymer Polycondensation | 230 - 240 °C | ~2 hours (transesterification) | Optimal temperature (235°C) leads to highest molecular weight and best properties. icm.edu.pl | icm.edu.pl |

| Ceramic Annealing | 700 - 1000 °C | up to 1000 hours | Degradation of strength properties becomes more pronounced with increased temperature and duration. mdpi.com | mdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the proton and carbon frameworks can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Proton Environments and Coupling Patterns

Detailed experimental ¹H NMR data for 3-Acetyl-1-phenylpyrrolidine-2,4-dione is not widely available in the surveyed literature. However, based on the known structure, a hypothetical spectrum would reveal distinct signals corresponding to the protons of the phenyl ring, the methylene (B1212753) group (CH₂) in the pyrrolidine (B122466) ring, and the methyl group (CH₃) of the acetyl moiety. The integration and splitting patterns of these signals would confirm the number of protons in each environment and their proximity to neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

Specific experimental ¹³C NMR data for this compound is not readily found in current literature databases. A theoretical analysis would predict signals for the unique carbon atoms in the structure. This would include distinct resonances for the carbonyl carbons of the dione (B5365651) and acetyl groups, the carbons of the phenyl ring, and the aliphatic carbons of the pyrrolidine ring and acetyl methyl group.

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to establish the correlation between the protons on the methylene group of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This technique would definitively link the proton signals of the methylene and methyl groups to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. It is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the phenyl carbon attached to the nitrogen. For instance, correlations would be expected between the acetyl protons and the C3 carbon of the pyrrolidine ring, as well as the acetyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the compound's stereochemistry and conformation.

While specific experimental 2D NMR data for this compound is not available in the reviewed sources, the application of these techniques is standard practice for the complete structural elucidation of such molecules.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Experimental Infrared (IR) spectroscopy data for this compound is not detailed in the available search results. However, an analysis of its structure allows for the prediction of characteristic absorption bands. Key functional groups that would produce distinct signals include:

C=O (Carbonyl) stretching: Strong absorption bands would be expected for the three carbonyl groups present in the molecule (two in the pyrrolidine-2,4-dione (B1332186) ring and one in the acetyl group). These typically appear in the region of 1650-1780 cm⁻¹. The precise location of these peaks can provide insight into the electronic environment of each carbonyl.

C-N (Carbon-Nitrogen) stretching: A signal corresponding to the C-N bond of the tertiary amide within the ring would be observed.

C-H (Carbon-Hydrogen) stretching: Signals for aromatic C-H bonds (from the phenyl group) would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations (from the methylene and methyl groups) would be found just below 3000 cm⁻¹.

C=C (Carbon-Carbon) stretching: Aromatic ring stretching vibrations from the phenyl group would be visible in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₁NO₃, corresponding to a molecular weight of approximately 217.22 g/mol . acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the mass-to-charge ratio (m/z) of a compound, providing critical evidence for its molecular weight and ionization characteristics. For this compound (C₁₂H₁₁NO₃, monoisotopic mass: 217.0739 Da), ESI-MS analysis reveals its behavior in both positive and negative ion modes through the formation of various adducts.

In positive ion mode, the molecule readily forms a protonated species, [M+H]⁺, with a predicted m/z of 218.08118. uni.lu Other common adducts include the sodium [M+Na]⁺ (m/z 240.06312), ammonium (B1175870) [M+NH₄]⁺ (m/z 235.10772), and potassium [M+K]⁺ (m/z 256.03706) adducts. uni.lu The formation of a dehydrated ion, [M+H-H₂O]⁺, at m/z 200.07116 is also anticipated, likely due to the loss of a water molecule from the enol form. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at a predicted m/z of 216.06662. uni.lu Adducts with formate, [M+HCOO]⁻, and acetate, [M+CH₃COO]⁻, are also predicted. uni.lu

These predicted values are instrumental in confirming the molecular mass and providing insights into the compound's proton affinity and ability to form non-covalent complexes.

Table 1: Predicted ESI-MS Data for this compound

| Adduct | m/z (Predicted) | Ion Mode |

|---|---|---|

| [M+H]⁺ | 218.08118 | Positive |

| [M+Na]⁺ | 240.06312 | Positive |

| [M+K]⁺ | 256.03706 | Positive |

| [M+NH₄]⁺ | 235.10772 | Positive |

| [M-H]⁻ | 216.06662 | Negative |

| [M]⁺ | 217.07335 | Positive |

Elemental Analysis (EA) for Empirical Formula Verification

Elemental Analysis (EA) is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula to verify its empirical formula. The molecular formula for this compound is C₁₂H₁₁NO₃, with a molecular weight of approximately 217.22 g/mol . chemsrc.comnih.gov

The theoretical elemental composition is calculated as follows:

Carbon (C): (12 × 12.011) / 217.22 × 100% = 66.35%

Hydrogen (H): (11 × 1.008) / 217.22 × 100% = 5.10%

Nitrogen (N): (1 × 14.007) / 217.22 × 100% = 6.45%

Oxygen (O): (3 × 15.999) / 217.22 × 100% = 22.10%

Experimental EA results that closely match these theoretical percentages provide strong evidence for the assigned molecular formula, C₁₂H₁₁NO₃.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 66.35 |

| Hydrogen | H | 5.10 |

| Nitrogen | N | 6.45 |

| Oxygen | O | 22.10 |

X-Ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, thereby establishing the exact molecular structure, conformation, and stereochemistry. For a compound like this compound, an XRD analysis would provide invaluable data on its solid-state architecture. researchgate.net

While a specific, publicly available crystal structure for this compound was not identified in the searched literature, the analysis of structurally similar pyrrolidine derivatives allows for a well-grounded prediction of the key structural features that XRD would elucidate. nih.govresearchgate.net

Elucidation of Molecular Conformation and Planarity

The pyrrolidine ring is inherently non-planar due to its sp³-hybridized carbon atoms, a feature that allows it to adopt various conformations, often described as "pseudorotation". unipa.itresearchgate.net An XRD study of a related compound, 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, revealed that the five-membered ring adopts a flattened envelope conformation, where one carbon atom deviates from the plane formed by the other four atoms. nih.gov It is highly probable that the pyrrolidine-2,4-dione ring in the title compound would exhibit a similar non-planar conformation.

Furthermore, XRD would precisely define the spatial relationship between the planar phenyl ring and the heterocyclic core. In related structures, the plane of the phenyl substituent is often significantly twisted relative to the mean plane of the pyrrolidine ring. nih.gov For example, in 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, a dihedral angle of 87.01° was observed between the phenyl plane and the planar portion of the five-membered ring. nih.gov A similar perpendicular or near-perpendicular orientation is expected for this compound, which would minimize steric hindrance between the two ring systems. The orientation of the acetyl group relative to the dione ring would also be determined, clarifying its role in potential intra- and intermolecular interactions.

Identification of Inter- and Intramolecular Interactions, including Hydrogen Bonding Networks

The crystal packing of molecules is governed by a network of non-covalent interactions. XRD analysis is paramount for identifying and characterizing these forces, which dictate the supramolecular architecture. Given the structure of this compound, several types of interactions are anticipated.

Although the molecule lacks traditional hydrogen bond donors like O-H or N-H (in its diketo form), weak C-H···O hydrogen bonds are expected to be a significant feature of its crystal packing. nih.govresearchgate.net In these interactions, activated C-H groups (such as those on the pyrrolidine ring or the acetyl methyl group) can act as donors to the carbonyl oxygen atoms, which are strong acceptors. Crystallographic studies of similar molecules confirm the prevalence of C-H···O bonds in forming dimers or linking molecules into larger three-dimensional frameworks. nih.gov

Reactivity Profiles and Mechanistic Investigations of Pyrrolidine 2,4 Dione Systems

Fundamental Chemical Transformations of the Pyrrolidine-2,4-dione (B1332186) Moiety

The pyrrolidine-2,4-dione core, often referred to as a tetramic acid moiety, is a versatile scaffold in organic synthesis. The presence of the C3-acetyl group in 3-Acetyl-1-phenylpyrrolidine-2,4-dione introduces additional reaction pathways, primarily centered around the electrophilic nature of the carbonyl carbons and the acidity of the enolic proton and adjacent methylene (B1212753) protons.

The electrophilic character of the carbonyl carbons in the this compound system makes them susceptible to nucleophilic attack. The exocyclic acetyl group is a primary site for such reactions. Studies on analogous systems, such as 4-acetyl-3-hydroxy-3-pyrroline-2-ones, demonstrate that the acetyl group readily undergoes nucleophilic addition with aliphatic amines. beilstein-journals.orgresearchgate.net This reaction typically proceeds to form stable enamine derivatives, a transformation driven by the formation of a conjugated system stabilized by an intramolecular hydrogen bond. beilstein-journals.orgresearchgate.net

Furthermore, the enolate of the pyrrolidine-2,4-dione ring can act as a carbon nucleophile in alkylation reactions. In a notable example, this compound has been shown to participate in the C-alkylation of allylic chlorides. This reaction is key to its function as a costabiliser in poly(vinyl chloride) (PVC), where it effectively inhibits the degradation process by substituting the reactive allylic chloride sites within the polymer chain.

Condensation reactions with aldehydes are also possible. For instance, a related compound, 1,5-diphenylpyrrolidine-2,4-dione (B14431305), can be condensed with various aromatic aldehydes at the C3 position to form 3-arylidene derivatives. nih.gov These derivatives can then undergo subsequent Michael-type nucleophilic addition reactions with amines like morpholine (B109124) or piperidine (B6355638). nih.gov

Specific oxidation studies on this compound are not extensively documented. However, research on related N-protected saturated pyrrolidine (B122466) systems provides insight into potential oxidative pathways. The use of hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) or iodosobenzene (B1197198) (PhIO)n, can lead to the oxidation of the pyrrolidine ring. nih.gov These reactions often proceed via the in-situ generation of N-acyliminium ions, which are highly reactive electrophilic intermediates. nih.gov Subsequent trapping of these intermediates by solvents or other nucleophiles can lead to functionalization at the α-carbon position of the pyrrolidine ring. nih.gov For example, treatment of N-protected pyrrolidines with these reagents has been shown to afford α-azidonation, α-bromination, and even more complex α,β,β-oxidation products. nih.gov While the dione (B5365651) functionality in the target molecule would influence the outcome, these studies suggest that the pyrrolidine ring itself is susceptible to oxidative transformation under specific conditions.

The reduction of this compound offers a pathway to modified structures, with the outcome depending on the choice of reducing agent. The molecule contains three carbonyl groups: two within the ring (one being a lactam, the other part of a vinylogous acid system) and one exocyclic acetyl group.

Based on general principles of organic chemistry, selective reduction is achievable. A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is expected to selectively reduce the exocyclic acetyl ketone to a secondary alcohol. youtube.comorganic-chemistry.org NaBH₄ is generally not potent enough to reduce amides (the lactam) or the enolized 1,3-dicarbonyl system of the ring under standard conditions. youtube.com This selectivity allows for the targeted synthesis of 3-(1-hydroxyethyl)-1-phenylpyrrolidine-2,4-dione.

Conversely, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) would likely lead to a less selective reduction, potentially affecting the lactam and the other ring carbonyl in addition to the acetyl group.

While electrophilic aromatic substitution on the N-phenyl group is theoretically possible, the most documented substitution reactions for this class of compounds occur at the C3 position. By first modifying the acetyl group, a versatile handle for substitution reactions is created.

A key strategy involves converting the C3 position into a more reactive form. For example, the related 1,5-diphenylpyrrolidine-2,4-dione can be reacted with ethyl orthoformate to yield a 3-ethoxymethylene derivative. nih.govresearchgate.net The ethoxy group serves as an excellent leaving group, which can be readily displaced by a variety of nucleophiles. This allows for the synthesis of a wide array of 3-substituted derivatives.

This method highlights the utility of the C3 position as a key site for introducing structural diversity through nucleophilic substitution reactions.

Derivatives of this compound can serve as precursors for the construction of fused heterocyclic systems through intramolecular cyclization reactions. A notable example involves the 3-ureidomethylene derivative of 1,5-diphenylpyrrolidine-2,4-dione, which is formed by the reaction with urea (B33335) as described previously. nih.govresearchgate.net This derivative, upon treatment with a reactive malonate ester, undergoes a cyclization and condensation sequence to produce a novel fused pyrimidine (B1678525) ring system, specifically 3-[(5-butyl-4-hydroxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)methylene]-1,5-diphenylpyrrolidine-2,4-dione. nih.govresearchgate.net

In other related systems, β-enamino diketones, which share structural similarities, can undergo base-promoted intramolecular cyclization to yield 4-acyl-1H-pyrrole-2,3-dione intermediates. nih.gov These intermediates can then participate in further cascade reactions to form complex fused heterocycles like pyrrolo[5,4-b] nih.govbenzodiazepines. nih.gov

Specific Mechanistic Studies on Pyrrolidine Ring Systems

The reactivity of this compound has been the subject of specific mechanistic investigations, particularly concerning its role as a thermal costabiliser for PVC. Spectroscopic studies have revealed two primary, distinct modes of action.

C-Alkylation Mechanism : The compound acts as a nucleophile via its enolate form to substitute highly unstable allylic chloride atoms present as defect sites in the PVC polymer chain. This C-alkylation reaction prevents the initiation of "unzipping" polyene formation, which is responsible for the discoloration and degradation of the polymer. This action provides good initial color stability to the PVC.

Metal Chelation : this compound readily forms a chelate complex with metal soap stabilizers, such as zinc stearate (B1226849), even at room temperature. In this complex, the zinc ion becomes tetracoordinated. This chelation ability contributes to its costabilising effect but can also lead to a more rapid evolution of HCl, classifying it as a 'short-term' costabiliser.

Mechanistic comparisons with derivatives where the C3-acetyl carbonyl oxygen is replaced with a nitrogen group (forming an imine) reveal the importance of this specific functionality. An N-alkyl imine derivative was found to be more basic and preferentially complexed with the Lewis acid ZnCl₂, a byproduct of degradation, rather than the zinc stearate stabilizer. An N-phenyl imine derivative, however, did not interact with either zinc species, a behavior attributed to the conjugation of the phenyl ring's π-system with the C=N double bond, which reduces the nitrogen's basicity. These studies underscore the nuanced electronic effects that govern the reactivity and function of the pyrrolidine-2,4-dione scaffold.

Compound Index

Detailed Investigations into C-N Bond Cleavage Mechanisms

While the synthesis of the pyrrolidine-2,4-dione ring often involves the formation of C-N bonds, the cleavage of these bonds is less commonly the primary focus of reactivity studies. However, insights can be drawn from related systems. For instance, studies on the ring-opening of N-arylpyrrolidines can provide a model for potential C-N bond cleavage pathways in this compound under specific conditions. Mechanistic investigations into the ring-opening polymerization of lactides, another class of cyclic esters, have been explored, suggesting that detailed computational and experimental studies could elucidate similar pathways for pyrrolidine-2,4-diones. nih.gov

The thermal and photochemical stability of related N-phenyl compounds has been investigated, indicating that high-energy inputs can lead to degradation pathways that may involve C-N bond cleavage. nih.govbohrium.commdpi.com For example, the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one has been shown to proceed via different mechanisms depending on the solvent, highlighting the sensitivity of N-phenyl heterocyclic systems to reaction conditions. mdpi.com In the context of this compound, it is plausible that photochemical or thermal stress could initiate C-N bond homolysis or heterolysis, although specific mechanistic studies on this compound are not extensively documented in the literature.

Analysis of Regioselectivity and Stereoselectivity in Synthetic Transformations

The synthesis of this compound and its derivatives often involves reactions where regioselectivity and stereoselectivity are key considerations. The acylation of the pyrrolidine-2,4-dione ring is a critical step. Studies on the acylation of pyrrolidine-2,4-diones have shown that the reaction typically occurs at the C-3 position, driven by the acidity of the C-3 proton, which is flanked by two carbonyl groups. The use of Lewis acids can facilitate this regioselective acylation. rsc.org

Stereocontrol is particularly important when substituents are introduced at the C-5 position or when the acyl group at C-3 creates a new stereocenter. The synthesis of stereochemically defined pyrrolidine derivatives often starts from chiral precursors like amino acids. nih.govaalto.fi For instance, the stereoselective synthesis of enantiopure N-substituted pyrrolidine-2,5-diones has been achieved through 1,3-dipolar cycloaddition reactions. nih.gov While this compound itself does not have a stereocenter at the C-3 position due to the nature of the acetyl group, reactions involving this position could proceed with stereoselectivity if a prochiral substrate is used or if a chiral catalyst is employed.

The table below presents examples of synthetic transformations of pyrrolidine-diones where selectivity is a key aspect.

| Transformation | Substrate/Reagents | Selectivity Observed | Reference |

|---|---|---|---|

| C-3 Acylation | Pyrrolidine-2,4-diones with acid chlorides and Lewis acids | High regioselectivity for C-3 acylation | rsc.org |

| 1,3-Dipolar Cycloaddition | Chiral nitrone with N-substituted maleimides | High enantio- and diastereoselectivity | nih.gov |

| Multicomponent Reaction | Aromatic aldehydes, amines, and ethyl 2,4-dioxovalerate | Formation of specific regioisomers of 4-acetyl-3-hydroxy-3-pyrroline-2-ones | nih.gov |

Tautomerism and Isomerism in Pyrrolidine-2,4-dione Derivatives

The structural diversity and reactivity of pyrrolidine-2,4-dione derivatives are significantly influenced by tautomerism and isomerism. These phenomena affect their spectroscopic properties, chemical behavior, and biological activity.

Enol-Keto Tautomerism in Related Systems

This compound, as a β-dicarbonyl compound, is expected to exhibit keto-enol tautomerism. The pyrrolidine-2,4-dione ring itself can exist in several tautomeric forms. With the addition of a 3-acyl group, the number of possible tautomers increases. Spectroscopic studies, particularly NMR, are instrumental in elucidating the predominant tautomeric forms in solution. rsc.org

In related 3-acylpyrrolidine-2,4-diones, it has been shown that the equilibrium between the keto and various enol forms is sensitive to the solvent, temperature, and the nature of the substituents. mdpi.comnih.govresearchgate.netrsc.org For instance, polar solvents tend to favor the keto form, while non-polar solvents can shift the equilibrium towards the enol form. nih.gov Computational studies on related systems, such as 3-phenyl-2,4-pentanedione, have also been used to predict the relative stabilities of tautomers in different environments. orientjchem.org The enol forms can be stabilized by intramolecular hydrogen bonding.

The possible main tautomeric forms of this compound are depicted below. The equilibrium between these forms dictates the molecule's reactivity, for example, in alkylation and acylation reactions, which typically proceed through the enolate intermediate.

| Tautomeric Form | Structural Features | Favored in | Reference |

|---|---|---|---|

| Keto form | Two C=O groups at C-2 and C-4, and a C=O in the acetyl group. | Polar solvents | nih.gov |

| Enol form (endocyclic) | Enolic hydroxyl at C-4 and a C=C bond between C-3 and C-4. | Non-polar solvents, stabilized by intramolecular H-bonding. | rsc.orgnih.gov |

| Enol form (exocyclic) | Enolic hydroxyl on the acetyl group and a C=C bond between C-3 and the acetyl carbon. | Dependent on substitution and solvent. | rsc.org |

Analysis of Geometric Isomerism (Z/E Configurations)

Geometric isomerism, specifically Z/E configurations, becomes relevant in derivatives of this compound where a double bond is present. This is particularly the case for the enol forms or for reaction products where a new double bond is formed at the C-3 position. For example, in 3-acylidene-pyrrolidine-2,4-diones, the exocyclic double bond can exist in either the Z or E configuration.

NMR spectroscopy is a powerful tool for the analysis of Z/E isomers, as the chemical shifts of the protons and carbons near the double bond are typically different for each isomer. researchgate.netnih.gov The relative stability of the Z and E isomers can be influenced by steric and electronic factors. In some cases, the energy barrier for interconversion between the isomers is low enough to allow for their equilibration in solution. Computational studies can also be employed to calculate the energy barriers for Z/E isomerization and to predict the more stable isomer. frontiersin.org For example, in a study of 5-substituted 2-alkylidene-4-oxothiazolidine derivatives, the rotational barriers between configurational isomers were determined using variable-temperature NMR. researchgate.net

The presence of Z/E isomers can have significant implications for the biological activity and physical properties of the compounds. Therefore, controlling the stereochemical outcome of reactions that generate such isomers is an important aspect of their synthesis.

Derivatization Strategies and Analogs of 3 Acetyl 1 Phenylpyrrolidine 2,4 Dione

Modifications at the N1-Position of the Pyrrolidine (B122466) Ring

The nitrogen atom at the first position of the pyrrolidine ring presents a prime site for structural modifications, enabling the synthesis of a variety of derivatives with potentially enhanced pharmacological profiles.

Introduction of Variously Substituted Phenyl Rings

The synthesis of N-aryl-substituted pyrrolidines is a significant area of research. One practical approach involves the reductive amination of diketones with anilines. This method utilizes an iridium-catalyzed transfer hydrogenation process to furnish N-aryl-substituted pyrrolidines in good to excellent yields. wikipedia.org The reaction conditions are generally mild, and the use of water as a solvent makes this a more environmentally friendly approach. wikipedia.org The scope of this reaction is broad, tolerating a variety of substituents on the aromatic amine. For instance, para-substituted aromatic amines with different electronic effects have been successfully employed, leading to the desired products in moderate to excellent yields and stereoselectivities. organic-chemistry.org

A study on the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives also provides insights into the introduction of substituted phenyl rings at the N1-position. These compounds were synthesized by reacting the starting material with various substituted anilines in dry acetone. rsc.org

| Starting Diketone | Aniline (B41778) Derivative | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 2,5-Hexanedione | Aniline | Iridium Complex | Water | 80 | - | organic-chemistry.org |

| 2,5-Hexanedione | 4-Fluoroaniline | Iridium Complex | Water | 92 | 71:29 | organic-chemistry.org |

| 2,5-Hexanedione | 4-Chloroaniline | Iridium Complex | Water | 85 | 70:30 | organic-chemistry.org |

| 2,5-Hexanedione | 4-Bromoaniline | Iridium Complex | Water | 88 | 68:32 | organic-chemistry.org |

Modifications at the C3-Position of the Pyrrolidine Ring

The C3-position of the 3-acetyl-1-phenylpyrrolidine-2,4-dione offers another crucial handle for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Introduction of Alkyloxyimino and Alkyloxyamino Moieties

The acetyl group at the C3-position is a key site for modification. One strategy involves its conversion to an oxime, which can then be further derivatized. For example, the reaction of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones with hydroxylamine (B1172632) hydrochloride leads to the formation of 4-hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-ones. researchgate.net These oximes can subsequently be O-alkylated by reacting them with alkyl bromides or iodides in the presence of a base like anhydrous potassium carbonate, yielding 3-alkyloxyiminoacetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones in moderate yields. researchgate.net This methodology provides a viable route to alkyloxyimino derivatives.

The synthesis of hydroxylamines can be achieved through various methods, including the asymmetric reduction of oximes. researchgate.net For instance, the reduction of oximes using earth-abundant nickel catalysis under hydrogen pressure can yield N,O-disubstituted hydroxylamines in high yield and enantiomeric excess. researchgate.net

Functionalization via Michael Addition Reactions

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.netresearchgate.net While the acetyl group itself is not a direct Michael acceptor, it can be modified to participate in such reactions. For instance, a Knoevenagel condensation of the 3-acetyl group with an appropriate reactant can generate an α,β-unsaturated system, which can then act as a Michael acceptor.

The Michael addition of various nucleophiles to activated alkenes is a well-established method. For example, the addition of amines to α,β-unsaturated esters, nitriles, amides, and ketones can be promoted by systems like Zn/NH4Cl under mild conditions, yielding saturated amines in high yields. Thiol-Michael additions are also widely used for conjugation, with the reactivity being influenced by the electron-withdrawing nature of the acceptor. researchgate.net

A study on the synthesis of ketone derivatives of succinimide (B58015) utilized a Michael addition to create (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione. nih.gov Another example is the cascade aza-Michael addition-cyclization reaction, where the initial adduct undergoes an intramolecular cyclization to form a pyrrolidone ring. nih.govfrontiersin.org

| Michael Donor | Michael Acceptor | Catalyst/Promoter | Product Type | Reference |

| Amines | α,β-Unsaturated esters, nitriles, amides, ketones | Zn/NH4Cl | Saturated amines | |

| Thiols | α,β-Unsaturated carbonyls | Ferric chloride | Thia-Michael adducts | srce.hr |

| Ketones | N-substituted maleimides | Three-component system | Cycloalkyl, alkyl, and aryl carbonyl derivatives | nih.gov |

Substitution with Diverse Functional Groups

The C3-position can be functionalized with a variety of other groups through different chemical transformations. The condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with ethyl orthoformate yields a 3-ethoxymethylene derivative. This intermediate can then react with various nucleophiles like hydrazine (B178648) hydrate, secondary amines, or urea (B33335) to afford the corresponding 3-substituted aminomethylene derivatives. nih.gov

The Knoevenagel condensation of the 3-acetyl group with active methylene (B1212753) compounds is another versatile strategy. wikipedia.org This reaction, often catalyzed by a weak base, leads to the formation of an α,β-unsaturated ketone, which can then undergo further reactions. wikipedia.org For example, the Knoevenagel condensation of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine (B6355638) yields an enone. wikipedia.org

The Vilsmeier-Haack reaction, which typically involves the formylation of electron-rich aromatic rings, can also be applied to introduce an acetyl group on activated aromatic or heteroaromatic compounds. ijpcbs.com This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide and phosphorus oxychloride, to create an electrophilic iminium species that reacts with the substrate. wikipedia.org

Furthermore, the acetyl group can be a precursor for the synthesis of heterocyclic rings like pyrazoles and isoxazoles. nih.govnih.gov The reaction of a 1,3-dicarbonyl compound (which the 3-acetyl-2,4-dione moiety represents in its enol form) with hydrazine derivatives typically leads to the formation of pyrazoles. nih.gov Similarly, reaction with hydroxylamine can yield isoxazole (B147169) derivatives. nih.gov

Functionalization at Other Positions of the Pyrrolidine Core (e.g., C5)

While the C3 position of the pyrrolidine-2,4-dione (B1332186) ring is a primary site for derivatization, the C5 position also presents opportunities for structural modification, leading to analogs with altered stereochemistry and substitution patterns. Key strategies for functionalizing the C5 position include alkylation and arylation reactions.

C5-Alkylation

The introduction of alkyl groups at the C5 position of the pyrrolidine-2,4-dione core can be achieved through various synthetic methodologies. One approach involves the regioselective alkylation of related heterocyclic systems, such as N-alkyl-2,3-dihydro-4-pyridones. Although not a direct analogue, the principles of this reaction can be applied to the pyrrolidinedione scaffold. In a one-flask procedure, N-alkyl-2,3-dihydro-4-pyridones react with aldehydes and triethylsilane to yield C5-alkylated products in excellent yields. nih.govnih.gov This method provides a more efficient alternative to multi-step procedures. nih.gov

A general representation of this C5 alkylation is shown below:

Table 1: Examples of C5-Alkylation of N-Substituted 2,3-Dihydro-4-pyridones This table is illustrative of C5 alkylation on a related heterocyclic system.

| Starting Material (N-Substituted Pyridone) | Aldehyde | Product (C5-Alkylated Pyridone) | Yield (%) |

| N-Methyl-2,3-dihydro-4-pyridone | Benzaldehyde | 5-Benzyl-N-methyl-2,3-dihydro-4-pyridone | 95 |

| N-Benzyl-2,3-dihydro-4-pyridone | Isobutyraldehyde | N-Benzyl-5-isobutyl-2,3-dihydro-4-pyridone | 92 |

| N-Propyl-2,3-dihydro-4-pyridone | 4-Chlorobenzaldehyde | 5-(4-Chlorobenzyl)-N-propyl-2,3-dihydro-4-pyridone | 96 |

C5-Arylation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, and this methodology has been successfully applied to the C5-arylation of tetramic acids (2,4-pyrrolidinediones). A mild, racemization-free, palladium-catalyzed α-arylation of various amino acid-derived tetramic acids has been developed. dtu.dknih.gov This reaction proceeds cleanly with aryl chlorides, bromides, or triflates in the presence of a palladium catalyst and a sterically demanding biaryl phosphine (B1218219) ligand. dtu.dknih.govresearchgate.net

The reaction demonstrates broad applicability with both electron-rich and electron-poor aryl halides, although it is sensitive to steric hindrance, with ortho-substituted aryl halides showing limited reactivity. dtu.dknih.govresearchgate.net The use of microwave irradiation can significantly reduce reaction times. dtu.dknih.gov

Table 2: Palladium-Catalyzed C5-Arylation of Tetramic Acids

| Tetramic Acid Derivative | Aryl Halide | Catalyst/Ligand | Product (C5-Aryl Tetramic Acid) | Yield (%) |

| 5-Methyl-pyrrolidine-2,4-dione | 4-Bromotoluene | Pd(OAc)₂ / SPhos | 5-Methyl-5-(4-tolyl)pyrrolidine-2,4-dione | 85 |

| 5-Isopropyl-pyrrolidine-2,4-dione | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | 5-(4-Cyanophenyl)-5-isopropylpyrrolidine-2,4-dione | 78 |

| N-Benzyl-5-methyl-pyrrolidine-2,4-dione | Phenyl triflate | Pd(OAc)₂ / XPhos | N-Benzyl-5-methyl-5-phenylpyrrolidine-2,4-dione | 91 |

Synthesis of Polycyclic and Fused Ring Systems Incorporating the Pyrrolidinedione Core

The pyrrolidine-2,4-dione scaffold is a valuable building block for the construction of more complex polycyclic and fused heterocyclic systems. These intricate structures are of significant interest in medicinal chemistry and materials science. thieme.de Various synthetic strategies, including cycloaddition reactions and intramolecular cyclizations, have been employed to generate these complex molecules.

One prominent strategy involves the use of 1,3-dipolar cycloaddition reactions. For instance, isoquinolinium N-ylides can react with dipolarophiles to construct pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. thieme.denih.gov This approach has been utilized in one-pot, three-component reactions to generate highly functionalized pyrrolo[2,1-a]isoquinolines. nih.gov

Another powerful method for constructing fused systems is the intramolecular Heck reaction. This palladium-catalyzed reaction can be used to form new rings by creating a carbon-carbon bond between a C5-functionalized pyrrolidinedione and another part of the molecule. This has been demonstrated in the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. The synthesis involves a three-component [3+2] cycloaddition followed by a one-pot N-allylation and an intramolecular Heck reaction.

Furthermore, the pyrrolidine ring can serve as a template for the construction of other fused heterocyclic rings, such as hydantoins, piperazinediones, and benzodiazepinediones. nih.gov These syntheses often involve a series of reactions, including N-acylation and subsequent cyclization/cleavage steps, to build the additional rings onto the pyrrolidine core. nih.gov

Table 3: Examples of Fused Ring Systems Derived from Pyrrolidine Scaffolds

| Pyrrolidine-Based Starting Material | Reaction Type | Fused Ring System Formed | Key Reagents |

| Proline derivative from [3+2] cycloaddition | N-Acylation, cyclization | Hydantoin-fused tricyclic system | Phenylisocyanate, DMAP, K₂CO₃ |

| Proline derivative from [3+2] cycloaddition | N-Acylation, cyclization | Piperazinedione-fused tricyclic system | Chloroacetyl chloride, BuNH₂, DBU |

| Proline derivative from [3+2] cycloaddition | N-Acylation, reduction, cyclization | Benzodiazepinedione-fused tricyclic system | 2-Nitrobenzoyl chloride, Zn, DBU |

| 2-Aryl-pyrrolidine | Oxidative dehydrogenation/cyclization | Pyrrolo[2,1-a]isoquinoline | Alkyne, [RuCl₂(p-cymene)]₂, CuCl, Cu(OAc)₂, TEMPO |

These examples highlight the utility of the pyrrolidine-2,4-dione core and its derivatives as versatile platforms for the synthesis of a wide array of complex, fused polycyclic structures with potential applications in various fields of chemical science.

Computational and Theoretical Chemistry Studies Applied to Pyrrolidine 2,4 Diones

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For pyrrolidine-2,4-dione (B1332186) derivatives, DFT calculations are instrumental in predicting a wide range of molecular properties and reactivity patterns. iaea.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional for these types of calculations. iaea.orgarabjchem.org

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. By minimizing the total energy of the system, computational methods can predict bond lengths, bond angles, and dihedral angles with high accuracy. iaea.org For instance, studies on related heterocyclic systems like 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been performed using the B3LYP functional with a 6-31G(d,p) basis set to achieve optimized geometries. niscpr.res.in The calculated structural parameters from such studies often show excellent agreement with experimental data obtained from techniques like X-ray crystallography. niscpr.res.in

Understanding the electronic structure is crucial for predicting a molecule's behavior. In a study on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole, DFT calculations at the B3LYP/cc-pVDZ level were used to determine bond lengths and angles. For example, C-C bond lengths in the ring structures were found to be in the range of 1.35 to 1.46 Å, while C-H bond lengths were consistently around 1.09 Å. nih.gov This level of detail provides a precise picture of the molecular framework.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C=O (Carboxylic Acid) | 1.876 Å | C-N-C | ~125° |

| C=O (Lactam) | 1.724 Å | O=C-N | ~125° |

| C-O (Carboxylic Acid) | 1.040 Å | C-C-C | ~105° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and prone to charge transfer. irjweb.com DFT calculations are widely used to determine the energies of these orbitals. For example, in a study of 3-acetyl-4-hydroxyquinolin-2(1H)-one, the HOMO-LUMO gap was calculated to be 4.25 eV using the B3LYP/6-311G(d,p) method, suggesting significant stability. researchgate.net These calculations help in understanding the potential for intramolecular charge transfer, a key factor in the bioactivity of many molecules. irjweb.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

| Chemical Hardness (η) | 2.24 |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and predict its reactive sites. An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different charge regions. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue regions represent positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net

Green regions denote neutral or near-zero potential. irjweb.com

For heterocyclic systems like pyrrolidine-2,4-diones, MEP maps can identify the most likely sites for chemical reactions. For example, the oxygen atoms of the carbonyl groups would typically appear as red or yellow, indicating their nucleophilic character, while the hydrogen atoms attached to the ring might appear as blue, indicating their electrophilic nature. This technique is invaluable for predicting intermolecular interactions and understanding the initial steps of a reaction mechanism. researchgate.netrsc.org

Computational chemistry provides powerful methods for predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds. rsc.org DFT calculations can accurately predict infrared (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). rsc.orgnih.gov While calculated values for paramagnetic molecules can sometimes have lower accuracy than for closed-shell species, they are generally in good agreement with experimental data and can be instrumental in assigning complex spectra. nih.govresearchgate.net Similarly, theoretical vibrational frequencies from DFT calculations can be compared with experimental FT-IR spectra. rsc.org Often, a scaling factor is applied to the calculated frequencies to correct for systematic errors arising from the theoretical method and basis set limitations, leading to a better match with experimental results. nih.gov

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| Aromatic-H | 7.12 - 7.64 | 7.05 - 7.55 |

| CH (ring) | 3.30 - 3.45 | 3.25 |

| CH₂ (ring) | 2.66 - 2.82 | 2.60 - 2.75 |

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By modeling the entire reaction pathway, researchers can understand how reactants are converted into products, identify key intermediates, and determine the factors that control reaction rates and selectivity. nih.gov

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. nih.gov By mapping the PES, chemists can identify stable molecules (intermediates) which correspond to local minima, and transition states (TS), which are saddle points on the surface connecting reactants, intermediates, and products. nih.govresearchgate.net

Computational studies on the synthesis of pyrrolidinedione derivatives have successfully modeled complex reaction sequences. nih.govrsc.org For example, the mechanism for the synthesis of pyrrolidinediones from coumarins, involving a Michael addition, a Nef-type rearrangement, and cyclization, has been elucidated using DFT. nih.govresearchgate.net These studies calculate the energy barriers (activation energies) for each step. For the cyclization step to form the pyrrolidine (B122466) ring, a very low energy barrier of 11.9 kJ mol⁻¹ was calculated, but this required a preceding tautomerization step with a much higher barrier of 178.4 kJ mol⁻¹. rsc.orgresearchgate.net Such analyses are crucial for understanding reaction feasibility and optimizing experimental conditions by identifying the rate-determining step. nih.gov These computational models can also account for the role of solvents or catalysts in the reaction. nih.gov

Kinetic vs. Thermodynamic Selectivity in Reaction Pathways

In chemical reactions where multiple products can be formed, the distribution of these products is often governed by either kinetic or thermodynamic control. nih.govwikipedia.org Under kinetic control, the product that is formed fastest predominates; this outcome is determined by the relative energies of the transition states leading to each product. researchgate.netresearchgate.net Conversely, under thermodynamic control, the most stable product is the major product, reflecting the relative Gibbs free energies of the final products. researchgate.netresearchgate.net Reaction conditions such as temperature, solvent, and reaction time are critical in determining which pathway is favored. nih.gov Lower temperatures and shorter reaction times typically favor the kinetic product, while higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the thermodynamic product. nih.govmasterorganicchemistry.com